2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(3,5-dichlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHTZJHYFTNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374162 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-81-9 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Halogenation: The biphenyl precursor is subjected to halogenation to introduce chlorine atoms at the 3’ and 5’ positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Acetylation: The halogenated biphenyl is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3) to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., Pd/C).
Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)acetic acid with key analogs, focusing on structural features, physicochemical properties, synthesis, and structure-activity relationships (SAR).
Structural Analogues and Substituent Effects
Table 1: Substituent Variations in Biphenyl Acetic Acid Derivatives
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s larger size and polarizability compared to fluorine may improve intermolecular interactions (e.g., van der Waals forces) in biological systems .
- Chlorine vs. Bromine : Bromine’s bulkiness can hinder binding, as seen in SAR studies where replacing Br with H or cyclohexane abolished activity .
- Trifluoromethyl Groups : CF₃ substituents significantly enhance acidity (pKa ~3–4) and metabolic resistance compared to Cl .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using ClogP calculators where experimental data were unavailable.
†Estimated based on substituent contributions.
Key Observations :
Key Observations :
- Coupling Reactions : Piperidine-carboxamide derivatives of the dichloro-biphenyl scaffold (e.g., compounds 2av–2ay ) were synthesized via HATU/DIEA-mediated amidation, achieving moderate to high yields (43–79%) .
- Halogenation : Fluorination at the benzylic position () requires specialized reagents (e.g., Selectfluor®), whereas chlorination may involve Ullmann or Suzuki-Miyaura couplings, though specifics are absent in the evidence .
Biological Activity
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular formula . It features a biphenyl structure with two chlorine substituents at the 3' and 5' positions, linked to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties . Additionally, studies have shown that it can modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
Research Findings
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- A recent animal study showed significant reduction in edema when administered to subjects with induced inflammation, further supporting its therapeutic potential .
- Antimicrobial Activity :
-
Anticancer Potential :
- In cancer cell lines, this compound demonstrated cytotoxic effects, particularly in breast cancer models. It was observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- A case study involving a synthetic derivative of this compound showed promising results in reducing tumor size in xenograft models .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on inflammatory cytokines | Reduced TNF-alpha and IL-6 levels | Suggests anti-inflammatory properties |
| Animal model for edema | Significant reduction in swelling | Potential therapeutic use in inflammatory diseases |
| Antimicrobial screening | Effective against S. aureus (MIC = 32 µg/mL) | Moderate antibacterial activity observed |
| Cancer cell line assays | Induced apoptosis in MCF-7 cells | Potential anticancer agent |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other biphenyl derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3',5'-Dichloro-[1,1'-biphenyl]-2-yl)acetic acid | Similar biphenyl structure with different substitution pattern | Moderate anti-inflammatory effects |
| 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid | Similar but with chlorine at a different position | Lower cytotoxicity compared to the 4-substituted variant |
The unique substitution pattern of this compound enhances its reactivity and biological interactions compared to its analogs.
Q & A
Q. What are the standard synthetic routes for 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves Friedel-Crafts acylation to introduce the acetic acid moiety onto the biphenyl core, followed by halogenation to add chloro substituents. Key steps include:
- Using AlCl₃ as a Lewis catalyst for electrophilic substitution (Friedel-Crafts step) .
- Optimizing reaction temperature (reflux conditions) and stoichiometry to minimize side products like over-halogenated derivatives .
- Purification via recrystallization or column chromatography to isolate the target compound.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–7.8 ppm for biphenyl protons) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂ and δ 12–13 ppm for COOH) .
- FT-IR : Confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (GC/MS) : Verify molecular weight (expected [M]⁺ at m/z 295.05 for C₁₄H₁₀Cl₂O₂) .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition assays : Test interactions with oxidative stress enzymes (e.g., catalase, superoxide dismutase) using UV-Vis kinetics .
- Cellular assays : Measure redox balance in cell lines (e.g., HEK-293) via fluorescence probes (e.g., DCFH-DA for ROS detection) .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing chloro with cyano groups) impact its bioactivity and physicochemical properties?
- Substituent effects : Chloro groups enhance lipophilicity and membrane permeability, while cyano groups may increase polarity, altering cellular uptake. Compare LogP values (e.g., using HPLC retention times) and cytotoxicity profiles .
- Computational modeling : Perform DFT calculations to predict electronic effects on enzyme binding (e.g., docking studies with catalase) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like impurity levels .
Q. How can researchers optimize the compound’s subcellular targeting (e.g., mitochondrial vs. nuclear localization)?
- Chemical derivatization : Conjugate with targeting motifs (e.g., triphenylphosphonium for mitochondria) .
- Imaging techniques : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to track localization .
Q. What advanced methods validate its mechanism of action in oxidative stress pathways?
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2 targets) .
- Protein interaction assays : Use SPR (surface plasmon resonance) to quantify binding affinity with redox-regulatory proteins .
Methodological Guidance
Q. How to address low yields in the halogenation step during synthesis?
- Reagent optimization : Replace Cl₂ gas with N-chlorosuccinimide (NCS) for controlled chlorination .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. What analytical approaches distinguish between positional isomers (e.g., 3',5'-dichloro vs. 2',4'-dichloro derivatives)?
- 2D NMR (COSY/NOESY) : Resolve coupling patterns between aromatic protons .
- X-ray crystallography : Resolve crystal structures to confirm substituent positions (if crystalline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
